molecular formula C9H9BrO4 B8245571 Methyl 5-bromo-3,4-dihydroxy-2-methylbenzoate

Methyl 5-bromo-3,4-dihydroxy-2-methylbenzoate

Cat. No.: B8245571
M. Wt: 261.07 g/mol
InChI Key: RGYDBEIUMQUVHW-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3,4-dihydroxy-2-methylbenzoate is an organic compound with the molecular formula C9H9BrO4 It is a derivative of benzoic acid, characterized by the presence of bromine, hydroxyl, and methyl ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-3,4-dihydroxy-2-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of 3,4-dihydroxy-2-methylbenzoic acid, followed by esterification with methanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum chloride. The esterification step is usually carried out in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3,4-dihydroxy-2-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: De-brominated derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-bromo-3,4-dihydroxy-2-methylbenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3,4-dihydroxy-2-methylbenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyl and bromine groups play crucial roles in its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-5-methoxybenzoate
  • Methyl 3,4-dihydroxybenzoate
  • Methyl 5-bromo-2-hydroxybenzoate

Uniqueness

Methyl 5-bromo-3,4-dihydroxy-2-methylbenzoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 5-bromo-3,4-dihydroxy-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4/c1-4-5(9(13)14-2)3-6(10)8(12)7(4)11/h3,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYDBEIUMQUVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1C(=O)OC)Br)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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